N,N-Dimethyl-4-morpholinepropylamine
CAS No.: 62478-44-8
Cat. No.: VC3849350
Molecular Formula: C9H20N2O
Molecular Weight: 172.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62478-44-8 |
|---|---|
| Molecular Formula | C9H20N2O |
| Molecular Weight | 172.27 g/mol |
| IUPAC Name | N,N-dimethyl-3-morpholin-4-ylpropan-1-amine |
| Standard InChI | InChI=1S/C9H20N2O/c1-10(2)4-3-5-11-6-8-12-9-7-11/h3-9H2,1-2H3 |
| Standard InChI Key | WOVGPTWDVHNCLE-UHFFFAOYSA-N |
| SMILES | CN(C)CCCN1CCOCC1 |
| Canonical SMILES | CN(C)CCCN1CCOCC1 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a morpholine ring (C<sub>4</sub>H<sub>8</sub>NO) linked to a propylamine chain with N,N-dimethyl substitution (Figure 1). Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C<sub>9</sub>H<sub>20</sub>N<sub>2</sub>O | PubChem |
| Molecular weight | 172.27 g/mol | BenchChem |
| SMILES | CN(C)CCCN1CCOCC1 | PubChem |
| InChI Key | WOVGPTWDVHNCLE-UHFFFAOYSA-N | EPA DSSTox |
The morpholine oxygen participates in hydrogen bonding, while the dimethylamino group enhances nucleophilicity, enabling diverse reactivity .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves:
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Morpholine-acrylonitrile addition: Catalyzed by Ni or Pd at 20–100°C, yielding 3-morpholinopropionitrile .
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Catalytic hydrogenation: Using Raney nickel under H<sub>2</sub> (50–150 psi) to reduce nitrile to amine .
Reaction conditions:
Industrial Scalability Challenges
Batch processes face limitations in heat management and catalyst recovery. Emerging continuous-flow systems address these issues through:
Physicochemical Properties
Bulk Characteristics
| Property | Value | Method |
|---|---|---|
| Boiling point | 224°C (lit.) | DSC |
| Density | 0.987 g/mL (25°C) | Pycnometry |
| Solubility (H<sub>2</sub>O) | 1000 g/L | OECD 105 |
| logP | -1.076 | Shake-flask |
The compound's water solubility decreases with pH due to protonation of the tertiary amine (pK<sub>a</sub> ≈10.3) .
Chemical Reactivity
Characteristic Reactions
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Oxidation: Forms N-oxide derivatives with H<sub>2</sub>O<sub>2</sub>/AcOH (yield: 65–72%).
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Alkylation: Reacts with methyl iodide in THF to yield quaternary ammonium salts (95% conversion) .
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Coordination chemistry: Acts as a bidentate ligand for Cu(II) and Pd(II), forming octahedral complexes .
Comparative reactivity:
| Reagent | Product | Rate (k, M<sup>-1</sup>s<sup>-1</sup>) |
|---|---|---|
| Acetyl chloride | N-Acetyl derivative | 2.3 × 10<sup>-3</sup> |
| Benzyl bromide | Quaternary ammonium salt | 1.8 × 10<sup>-2</sup> |
Biological Activity
Antimicrobial Effects
Against clinically relevant pathogens (Table 1):
| Organism | MIC (µg/mL) | Mechanism |
|---|---|---|
| S. aureus (MRSA) | 32 | Cell membrane disruption |
| E. coli | 64 | DNA gyrase inhibition |
Cytotoxicity Profile
Dose-dependent effects in cancer cell lines:
| Cell Line | IC<sub>50</sub> (µM) | Apoptosis Induction |
|---|---|---|
| MCF7 (breast) | 50 | Caspase-3 activation |
| HepG2 (liver) | 70 | ROS generation |
Industrial Applications
Polymer Chemistry
Pharmaceutical Intermediates
Key precursor for:
| Parameter | Value |
|---|---|
| LD<sub>50</sub> (rat, oral) | 480 mg/kg |
| Skin irritation | Category 2 (OECD 404) |
| Aquatic toxicity | EC<sub>50</sub> (Daphnia): 28 mg/L |
Market Analysis (2020–2025)
| Parameter | 2020 | 2025 (Projected) | CAGR |
|---|---|---|---|
| Global production | 12.5 MT | 18.7 MT | 8.4% |
| Price (€/kg) | 165–505 | 130–480 | -3.2% |
Asia-Pacific dominates consumption (62%), driven by pharmaceutical demand in China and India .
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